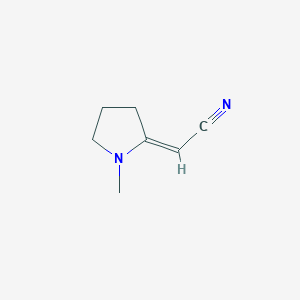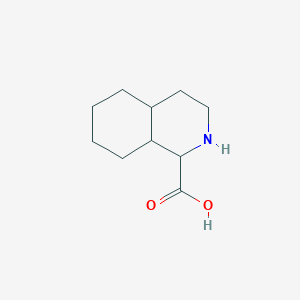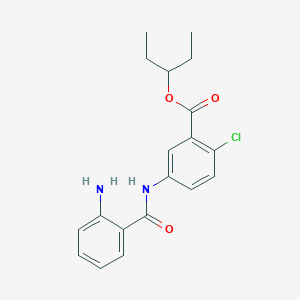
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester, also known as ethyl 5-(2-amino-2-oxoethyl)-2-chlorobenzoylbenzoate, is a synthetic compound that has been widely used in scientific research. This compound is a member of the benzoylbenzoic acid ester family and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and it is likely that benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester exerts its anti-cancer effects through a similar mechanism.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer activity, benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is its high potency and selectivity against cancer cells. This makes it an ideal tool compound for studying the molecular mechanisms of cancer cell growth and apoptosis. However, the compound has some limitations for lab experiments. For example, it is relatively unstable in aqueous solutions and can undergo hydrolysis to form the corresponding benzoic acid derivative. Additionally, the compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester. One area of interest is the development of more stable and soluble analogs of the compound that retain its anti-cancer activity. Additionally, there is interest in exploring the potential applications of the compound in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to fully elucidate the mechanism of action of the compound and to identify potential molecular targets for future drug development.
Synthesemethoden
The synthesis of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester involves the reaction of 5-(2-amino-2-oxoBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester)-2-chlorobenzoic acid with Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester 2-amino-3-phenylpropanoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esteraminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours, followed by purification using column chromatography. This method has been reported to yield the compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been extensively used in scientific research as a tool compound to study various biological processes. One of the most common applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
178870-07-0 |
|---|---|
Produktname |
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester |
Molekularformel |
C19H21ClN2O3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chlorobenzoate |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
STAIRPNFMDNAIJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
Kanonische SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
Andere CAS-Nummern |
178870-07-0 |
Synonyme |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chloro-benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



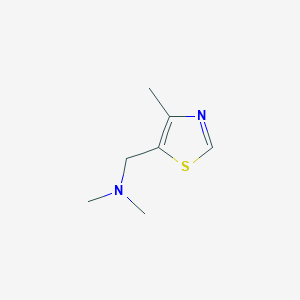


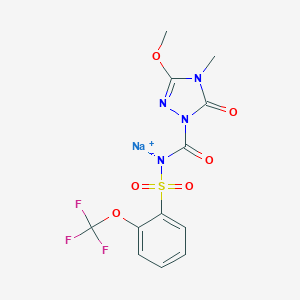
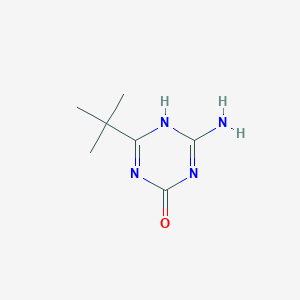
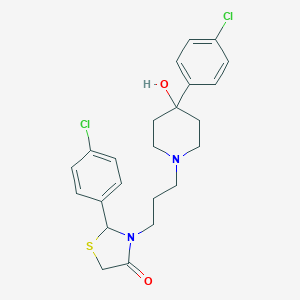
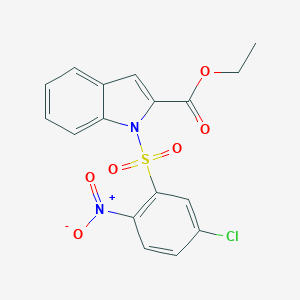
![[2-(Dicyclohexylphosphino)ethyl]trimethylammonium chloride](/img/structure/B66233.png)
![(S)-10-(Cyanomethyl)-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B66237.png)
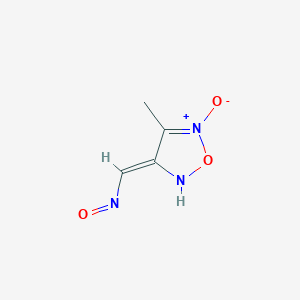
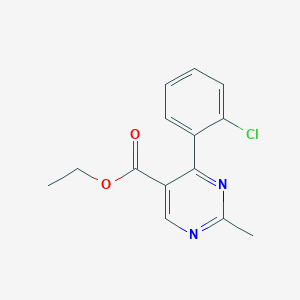
![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)
